3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole
CAS No.: 1374407-96-1
Cat. No.: VC7862942
Molecular Formula: C12H14BrN3
Molecular Weight: 280.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374407-96-1 |
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Molecular Formula | C12H14BrN3 |
Molecular Weight | 280.16 |
IUPAC Name | 3-bromo-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole |
Standard InChI | InChI=1S/C12H14BrN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Standard InChI Key | AWRMYZJVXOAHOM-UHFFFAOYSA-N |
SMILES | CC1=NC(=NN1CCCC2=CC=CC=C2)Br |
Canonical SMILES | CC1=NC(=NN1CCCC2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole, with the molecular formula C₁₂H₁₄BrN₃ and a molecular weight of 280.16 g/mol. Its CAS Registry Number, 1374407-96-1, uniquely identifies it in chemical databases.
Table 1: Key Identifiers and Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | PubChem |
Molecular Formula | C₁₂H₁₄BrN₃ | PubChem |
Molecular Weight | 280.16 g/mol | PubChem |
CAS Number | 1374407-96-1 | EPA DSSTox |
SMILES | CC1=NC(=NN1CCCC2=CC=CC=C2)Br | PubChem |
Structural Analysis
The triazole core is a five-membered ring containing three nitrogen atoms. The bromine atom at position 3 enhances electrophilicity, enabling nucleophilic substitution reactions, while the 3-phenylpropyl group introduces steric bulk and lipophilicity. The methyl group at position 5 stabilizes the ring through electron donation.
Synthesis and Manufacturing
Stepwise Synthesis Strategy
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Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles or cyanides under acidic or basic conditions.
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Alkylation at Position 1: Reaction with 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the 3-phenylpropyl group.
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Bromination at Position 3: Electrophilic bromination using bromine or N-bromosuccinimide (NBS) in a polar solvent like dichloromethane.
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Methylation at Position 5: Treatment with methyl iodide and a strong base (e.g., LDA) to install the methyl group .
Key Reaction Conditions
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Alkylation: Conducted in tetrahydrofuran (THF) at −78°C using lithium diisopropylamide (LDA) as a base .
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Bromination: Requires anhydrous conditions to avoid hydrolysis of the triazole ring.
Industrial Scalability
Optimized protocols for similar triazoles emphasize:
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Catalyst Use: Palladium catalysts for cross-coupling reactions to attach aromatic groups.
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Solvent Selection: Tetrahydrofuran and dimethylformamide (DMF) for high-yield alkylation.
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Purification Methods: Column chromatography or recrystallization to achieve >95% purity.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting, consistent with triazole derivatives.
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Hydrolytic Sensitivity: Susceptible to ring opening under strongly acidic or basic conditions due to the Br–C bond’s polarization.
Spectroscopic Data
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NMR (¹H): Expected signals include a triplet for the 3-phenylpropyl chain’s methylene groups (δ 2.4–2.6 ppm) and a singlet for the methyl group (δ 2.1 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 280.16 (M⁺) with fragments at m/z 201 (loss of Br) and 91 (tropylium ion from phenyl group).
Challenges and Future Prospects
Synthetic Limitations
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Regioselectivity: Competing alkylation at multiple ring positions necessitates careful control of reaction conditions.
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Purification Complexity: Similar polarities of byproducts complicate isolation.
Research Opportunities
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Catalytic Bromination: Developing transition-metal catalysts for site-selective bromination.
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Biological Screening: Evaluating antimicrobial and anticancer activity in collaboration with pharmacological studies.
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